molecular formula C9H11NO3 B1311370 Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate CAS No. 41337-81-9

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

Cat. No.: B1311370
CAS No.: 41337-81-9
M. Wt: 181.19 g/mol
InChI Key: CDFOARSBQKJGNL-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a chemical compound belonging to the pyridine family. It is characterized by the presence of an ethyl ester group at the 2-position and a hydroxymethyl group at the 6-position of the pyridine ring. This compound has a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate typically involves the esterification of 6-(hydroxymethyl)pyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)8-5-3-4-7(6-11)10-8/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFOARSBQKJGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448367
Record name Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41337-81-9
Record name 2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester
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Record name ethyl 6-(hydroxymethyl)picolinate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11.4 g (0.3 mol) of sodium borohydride was added in one portion to a stirred solution of 111.5 g (0.5 mol) of diethyl 2,6-pyridinedicarboxylate in 1 litre of ethanol and stirred for 6 hours when a further 2.85 g (0.075 mol) of sodium borohydride were added and the mixture stirred overnight before being evaporated. The residue was dissolved in 800 ml dichloromethane and washed with water. The aqueous was extracted with 4×50 ml of dichloromethane. The combined organics were dried, evaporated and combined with the product from reaction 1 (13.1 g). The combined material was washed through a pad of silica on a large sinter with ethyl acetate (2 litres) which was evaporated and triturated with ether and filtered off to give 72.6 g of a white solid. The MLS (mother liquors) were evaporated and biotaged (chromatographed) [ethyl acetate/hexane (3:1)] to give a further 2.9 g of product.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
111.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
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Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
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Customer
Q & A

Q1: What are the key structural features of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate?

A1: this compound (C9H11NO3) [] features a pyridine ring with two substituents: an ethyl carboxylate group at the 2-position and a hydroxymethyl group at the 6-position. The molecule exhibits a one-dimensional zigzag chain structure stabilized by weak intermolecular O—H⋯N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring in an adjacent molecule [].

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